9H-Fluorene-9,9-dimethanol
Description
Contextualization of Fluorene (B118485) Derivatives in Advanced Organic Chemistry
Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered substantial interest in advanced organic chemistry. sioc-journal.cn The core of their utility lies in the fluorene moiety's rigid, planar, and biphenyl (B1667301) structure, which forms a large π-conjugated system. sioc-journal.cn This inherent electronic structure is the basis for the remarkable photophysical and electrical properties observed in many fluorene-based compounds. sioc-journal.cn
The fluorene molecule possesses several reactive sites, making it amenable to structural modification. sioc-journal.cn Functional groups can be introduced at various positions, most commonly at the C-2, C-7, and C-9 positions. researchgate.net This adaptability allows for the fine-tuning of the molecule's electronic and physical properties, such as solubility, charge transport capability, and light-emission color. mdpi.com Consequently, fluorene derivatives are extensively used as building blocks for a wide array of functional organic materials, including polymers and small molecules for electronic and optoelectronic applications. mdpi.comscispace.com Their good thermal stability and high photoluminescence efficiency make them particularly promising candidates for use in organic light-emitting diodes (OLEDs) and other advanced technologies. mdpi.com
Significance of 9H-Fluorene-9,9-dimethanol as a Versatile Building Block
This compound, an aryl alcohol derivative, stands out as a particularly versatile building block in organic synthesis. chemicalbook.com Its chemical structure is characterized by a fluorene backbone with two hydroxymethyl (-CH₂OH) groups attached at the 9-position. cymitquimica.com These functional groups are the key to its versatility, as they can participate in a variety of chemical reactions, including esterification, etherification, oxidation, and substitution. cymitquimica.com
The presence of these polar hydroxyl groups also enhances the compound's solubility in common organic solvents, distinguishing it from many non-polar fluorene derivatives. This reactivity allows for the incorporation of the rigid and photoactive fluorene core into larger, more complex molecular architectures. For instance, this compound is a key monomer in the synthesis of specialized polymers, such as polycarbonates and polyesters, imparting thermal stability and specific optical properties to the resulting materials. rsc.org
Furthermore, it serves as a precursor for creating a range of other molecules. It can be used to synthesize ligands for catalysis, such as diphosphinite ligands, and metal-organic complexes. sigmaaldrich.com Specific examples of compounds synthesized from this compound include 4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile and poly-[oxy(9H-fluoren-9,9-dimethylene)oxy(tetramethyldisilylene)]. sigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4425-93-8 nih.gov |
| Molecular Formula | C₁₅H₁₄O₂ nih.gov |
| Molecular Weight | 226.27 g/mol nih.gov |
| IUPAC Name | [9-(hydroxymethyl)fluoren-9-yl]methanol nih.gov |
| Melting Point | 142-145 °C chemicalbook.com |
| Appearance | White to off-white solid cymitquimica.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; less soluble in water. cymitquimica.com |
Table 2: Reactivity and Synthetic Applications of this compound
| Reaction Type | Reagents/Conditions | Products/Applications |
|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Aldehydes or carboxylic acids |
| Substitution | Alkyl halides, strong bases (e.g., NaH) | Substituted fluorenes |
| Esterification | Carboxylic acids or acyl chlorides | Polyester synthesis |
| Etherification | Alkyl halides | Ether-linked fluorene derivatives cymitquimica.com |
| Polymerization | e.g., with ethyl chloroformate, then a catalyst like DBU | Polycarbonates, polyesters researchgate.netrsc.org |
| Ligand Synthesis | - | Diphosphinite ligands for metal complexes sigmaaldrich.com |
Current Research Trajectories and Emerging Applications of Fluorene-Based Compounds
The unique properties of the fluorene scaffold continue to drive research across various scientific disciplines. sioc-journal.cn Current research is heavily focused on harnessing these properties for the development of advanced materials and therapeutic agents.
In the realm of materials science, fluorene-based compounds are at the forefront of research into organic electronics. bohrium.com They are integral components in the development of:
Organic Light-Emitting Diodes (OLEDs): Due to their high photoluminescence quantum yields and tunable emission spectra, fluorene derivatives are used to create highly efficient and stable blue-light emitters, a critical component for full-color displays and solid-state lighting. acs.org
Organic Solar Cells (OSCs): The broad absorption spectra and good charge carrier mobility of fluorene-based polymers make them effective donor or acceptor materials in the active layer of photovoltaic devices. sioc-journal.cn
Sensors: The fluorescence of certain fluorene polymers can be quenched or enhanced in the presence of specific analytes, leading to the development of highly sensitive chemical sensors.
In medicinal chemistry, the rigid fluorene structure serves as a valuable scaffold for designing bioactive molecules. Research is exploring fluorene derivatives for a range of therapeutic applications, including:
Anticancer Agents: Certain fluorene-based compounds, such as those incorporating thiazolidinone or azetidinone moieties, have shown significant cytotoxic activity against human cancer cell lines. nih.gov
Antimicrobial Agents: The same classes of compounds have also demonstrated efficacy against multidrug-resistant bacterial and fungal strains. nih.govarabjchem.org
RORγt Inverse Agonists: Novel fluorene derivatives have been designed and synthesized to act as inverse agonists for the RORγt nuclear receptor, presenting a potential therapeutic strategy for treating Th17-driven autoimmune diseases. nih.gov
The ongoing exploration of new synthetic methodologies and the investigation of structure-property relationships continue to expand the potential applications of fluorene-based compounds, solidifying their importance in modern chemistry. sioc-journal.cn
Structure
3D Structure
Properties
IUPAC Name |
[9-(hydroxymethyl)fluoren-9-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-9-15(10-17)13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,16-17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBLISBUFROBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322885 | |
| Record name | 9H-Fluorene-9,9-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-93-8 | |
| Record name | 9H-Fluorene-9,9-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9H-Fluorene-9,9-dimethanol | |
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| Record name | 4425-93-8 | |
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| Record name | 9H-Fluorene-9,9-dimethanol | |
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| Record name | 9H-fluorene-9,9-diyldimethanol | |
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Synthetic Methodologies and Reaction Pathways for 9h Fluorene 9,9 Dimethanol
Established Synthetic Routes and Precursors
The most common and direct route to 9H-Fluorene-9,9-dimethanol involves the reduction of a dione (B5365651) precursor. This method is favored for its straightforward reaction pathway and high efficiency.
The principal laboratory-scale synthesis involves the reduction of 9H-Fluorene-9,9-dione using sodium borohydride (B1222165) (NaBH₄). This method is widely employed due to the selectivity, mild reaction conditions, and ease of handling of NaBH₄. The reaction is typically conducted in alcoholic solvents like methanol (B129727) or ethanol (B145695), where both the dione substrate and the reducing agent are soluble. The process involves dissolving the dione and then adding NaBH₄ portion-wise while maintaining the temperature, usually between 0°C and room temperature, to control the reaction rate and prevent the formation of byproducts.
While sodium borohydride is the most common reducing agent, other hydrides can also be employed. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also convert the dione to the desired dimethanol. However, its higher reactivity necessitates more stringent reaction control and handling procedures. The choice between NaBH₄ and LiAlH₄ often comes down to a balance of reactivity, selectivity, and safety considerations.
Alternative precursors and methods have also been explored. One such route involves the hydroxymethylation of fluorene (B118485) using formaldehyde (B43269) derivatives (like paraformaldehyde) with a sodium alkoxide base, followed by reduction. Another patented two-step industrial method involves the formylation of fluorene to produce 9-fluorenecarboxaldehyde, which is then reduced. google.com A similar strategy can be adapted to produce the dimethanol derivative by carefully controlling the stoichiometry.
Scaling the synthesis of this compound from the laboratory to an industrial setting involves key process optimizations focused on cost, safety, and efficiency.
| Feature | Laboratory Scale | Industrial Scale |
| Starting Material | High-purity 9H-Fluorene-9,9-dione | Industrial-grade 9-fluorenone (B1672902) or 9H-Fluorene-9,9-dione |
| Reducing Agent | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄) is preferred for cost-effectiveness and selectivity |
| Reaction Control | Manual or semi-automated temperature control (e.g., ice bath) | Automated and carefully maintained temperature control (0°C to room temp) to ensure safety and minimize impurities |
| Work-up & Isolation | Quenching with water, filtration, and purification via column chromatography or recrystallization from ethanol | Aqueous quench, filtration, and purification primarily by recrystallization from solvents like toluene (B28343) or ethanol |
| Process Focus | High purity and yield for research purposes | Cost reduction, process safety, high throughput, and solvent recovery/reuse |
Advanced Synthetic Strategies and Derivatization
The versatile structure of this compound, particularly its reactive hydroxymethyl groups, makes it a valuable intermediate for creating a wide array of fluorene derivatives.
The fluorene core, especially the C-9 position, is a hub for chemical modification. The synthesis of this compound is itself a functionalization of the 9-position. This diol can then be used as a precursor for further derivatization. For instance, it is a key component in the synthesis of ligands for catalysis and advanced polymers. Research has shown its use in preparing diphosphinite ligands and various metal-organic complexes. chemicalbook.comsigmaaldrich.com The presence of the two hydroxymethyl groups enhances solubility in polar solvents, which is advantageous for subsequent reactions.
Advanced strategies focus on leveraging the fluorene backbone to build complex molecules for applications in organic electronics and materials science. cymitquimica.comresearchgate.net This includes incorporating the fluorene unit into larger polymeric structures or using it as a scaffold for hole-transporting materials. researchgate.netkoreascience.kr
The two hydroxymethyl (-CH₂OH) groups are the primary sites for chemical reactions on the molecule, allowing for a variety of transformations:
Oxidation: The hydroxymethyl groups can be oxidized to form the corresponding aldehydes or further to 9H-Fluorene-9,9-dicarboxylic acid.
Esterification and Etherification: The hydroxyls readily react to form esters and ethers, a property utilized in the synthesis of polymers and other complex molecules. cymitquimica.com For example, it is used to synthesize poly-[oxy(9H-fluoren-9,9-dimethylene)oxy(tetramethyldisilylene)]. chemicalbook.comsigmaaldrich.com
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization: The diol functionality makes it an excellent monomer for condensation polymerization reactions, leading to the formation of polyesters and polyethers with a fluorene moiety in the polymer backbone. koreascience.kr
An in-depth analysis of the chemical compound this compound reveals its significance as a versatile building block in organic synthesis. This article explores the synthetic methodologies, reaction pathways, and catalytic approaches related to this compound, providing a comprehensive overview of its chemical behavior.
2
This compound, an aryl alcohol, is a fluorene derivative with two hydroxymethyl groups attached to the 9-position. chemicalbook.com This unique structure makes it a valuable precursor in the synthesis of a wide range of organic molecules, polymers, and ligands for catalysis. alkalisci.com
1 Oxidation Reactions to Aldehydes and Carboxylic Acids
The hydroxymethyl groups of this compound can be oxidized to yield aldehydes or carboxylic acids. This transformation is a key step in creating various functionalized fluorene derivatives. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The oxidation of primary alcohols, like this compound, can proceed in two stages. The initial oxidation produces an aldehyde. If the reaction conditions are suitable and a sufficient amount of the oxidizing agent is present along with water, the aldehyde can be further oxidized to a carboxylic acid. wou.edu For instance, the oxidation of this compound can lead to the formation of 9H-Fluorene-9,9-dicarboxylic acid.
A study on the oxidation of various aldehydes and ketones to carboxylic acids and esters utilized hydrogen peroxide (H2O2) as the oxidant, catalyzed by Co4HP2Mo15V3O62 in an ionic liquid. rsc.org This method presents an efficient and environmentally friendly approach for such conversions. rsc.org
2 Substitution Reactions for Diverse Functional Group Incorporation
The hydroxyl groups of this compound are amenable to substitution reactions, allowing for the introduction of a wide array of functional groups. These nucleophilic substitution reactions are typically carried out using reagents like alkyl halides in the presence of a strong base such as sodium hydride (NaH). This versatility allows for the synthesis of various substituted fluorenes. For instance, this compound can be used to synthesize diphosphinite ligands like 9,9-(Ph₂POCH₂)₂-fluorene. chemicalbook.comsigmaaldrich.com
The ability to introduce different functionalities is crucial for tailoring the properties of fluorene-based materials for specific applications, such as in organic electronics and photovoltaics. mdpi.com
3 Exploration of Reduction Pathways to Other Fluorene Derivatives
The reduction of this compound provides a route to other fluorene derivatives. Common reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed for this purpose. A potential product from the reduction of this compound is 9,9-dimethylfluorene. nist.gov
In a related synthesis, the reduction of a cyano group (CN) to an aldehyde group (CHO) was achieved using diisobutylaluminium hydride (DIBAL) in the synthesis of a fluorene-based chromophore. nih.gov This highlights the utility of reduction reactions in modifying fluorene scaffolds.
3 Regioselective Functionalization of the Fluorene Scaffold
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the fluorene core, which is essential for controlling the properties of the resulting molecules. The C-9 position of fluorene is particularly reactive due to the acidity of its C-H bonds. labxing.com
While direct functionalization of the fluorene rings of this compound is not the primary focus of the available literature, studies on other fluorene derivatives demonstrate various strategies for regioselective reactions. For example, the Friedel-Crafts acetylation of 9H-fluorene can be controlled to produce mono- or diacetylated products by adjusting reaction conditions like solvent polarity, temperature, and reaction time. researchgate.net Specifically, monoacetylation tends to yield a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, while diacetylation can exclusively produce 2,7-diacetyl-9H-fluorene under certain conditions. researchgate.net
Furthermore, late-stage functionalization of tetraphenylenes, which contain fluorene-like substructures, has been achieved through regioselective iodination followed by atom insertion, demonstrating a powerful method for creating complex architectures. rsc.org Calculations of pKa values and N-basicities have also been used to guide the regioselective functionalization of other heterocyclic scaffolds. rsc.org
4 Catalytic Approaches in the Synthesis of this compound and its Derivatives
Catalysis plays a crucial role in the synthesis of this compound and its derivatives, offering efficient and selective reaction pathways. researchgate.net
1 Transition Metal-Catalyzed Reactions
Transition metal catalysis is widely employed in the synthesis of fluorene derivatives. researchgate.netuva.es Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are powerful tools for forming C-C bonds and introducing aryl groups onto the fluorene scaffold. mdpi.comuva.es
A notable example is the palladium-catalyzed synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters. labxing.com This reaction proceeds through a tandem C(sp2)−H activation and carbenoid insertion sequence. labxing.com The resulting ester groups on the 9,9-disubstituted fluorenes can then be reduced to hydroxyl groups, offering a pathway to derivatives similar in functionality to this compound. labxing.com
The diol functionality of this compound allows it to act as a bidentate ligand, forming complexes with transition metals like nickel (Ni), palladium (Pd), and zinc (Zn).
Table 1: Examples of Transition Metal-Catalyzed Reactions in Fluorene Synthesis
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
| C(sp2)−H Activation/Carbenoid Insertion | Palladium | 2-Iodobiphenyls, α-Diazoesters | 9,9-Disubstituted Fluorenes | labxing.com |
| Suzuki Coupling | Palladium | Arylboronic acids, Aryl halides | Biaryls | uva.es |
| Heck Reaction | Palladium | Aryl halides, Alkenes | Substituted Alkenes | uva.es |
| Sonogashira Coupling | Palladium/Copper | Terminal alkynes, Aryl/vinyl halides | Disubstituted Alkynes | mdpi.com |
| Buchwald–Hartwig Amination | Palladium | Aryl halides, Amines | Arylamines | mdpi.com |
2 Organocatalyzed Approaches
Organocatalysis provides a metal-free alternative for the synthesis of fluorene derivatives, often leading to high enantioselectivity. dokumen.pub L-Proline and its derivatives are common organocatalysts used in asymmetric synthesis. dokumen.pub
For instance, organocatalytic ring-opening polymerization (ROP) has been used to synthesize a diblock copolymer, PFTMC-b-PEG, from a monomer derived from this compound. researchgate.net Another example is the Knoevenagel condensation of fluorene with aldehydes, which can be catalyzed by potassium tert-butoxide, to form dibenzofulvene derivatives. mdpi.com
N-Heterocyclic carbenes (NHCs) have also been used as organocatalysts in the enantioselective cycloaddition of fluorene aldehydes with activated ketones. researchgate.net
Purity Optimization and Characterization in Synthesis
Recrystallization Techniques
Recrystallization is a fundamental technique for purifying the crude this compound product. The process relies on the principle of differential solubility of the compound and impurities in a selected solvent at varying temperatures. Solvents such as ethanol and toluene are commonly employed for this purpose.
A systematic approach to recrystallization from toluene involves a controlled temperature gradient to maximize the yield of pure crystals. google.com The crude solid is first dissolved in toluene by heating the mixture to a temperature between 80 and 90 °C. google.com The solution is then allowed to cool gradually to room temperature, initiating the crystallization process. To enhance the recovery of the solid product, the mixture is further cooled to a temperature between 8 and 12 °C and maintained for a period of 90 to 150 minutes. google.com This allows for the complete precipitation of the solid 9,9-bis(hydroxymethyl)fluorene, which is then isolated by filtration. google.com In some procedures, the filtered crude product is also washed with methanol and water to remove residual impurities. rsc.org
Table 1: Recrystallization Parameters for this compound
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Toluene | google.com |
| Dissolution Temperature | 80 - 90 °C | google.com |
| Initial Cooling | Gradual cooling to room temperature | google.com |
| Secondary Cooling | 8 - 12 °C | google.com |
| Hold Time at Low Temp. | 90 - 150 minutes | google.com |
| Isolation Method | Filtration | google.com |
| Washing Solvents | Methanol, Water | rsc.org |
Chromatographic Purification Methods
For instances requiring higher purity or when recrystallization is insufficient, chromatographic methods are utilized. Column chromatography is a standard and effective technique for the purification of this compound. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.
The typical stationary phase used is silica (B1680970) gel. rsc.org The mobile phase, or eluent, is generally a non-polar solvent mixture, with a common system being a combination of hexane (B92381) and ethyl acetate (B1210297). rsc.org The polarity of the eluent is carefully adjusted to achieve optimal separation. For example, a mobile phase consisting of 2-5% ethyl acetate in hexane has been successfully used to elute the desired product from a silica gel column. rsc.org Another reported ratio is 90:1 hexane to ethyl acetate. rsc.org
Table 2: Column Chromatography Conditions for this compound Purification
| Parameter | Condition | Source |
|---|---|---|
| Technique | Column Chromatography | rsc.org |
| Stationary Phase | Silica Gel | rsc.org |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | rsc.org |
| Example Eluent Ratios | 2-5% Ethyl Acetate in Hexane; 90:1 Hexane:Ethyl Acetate | rsc.org |
Spectroscopic and Analytical Confirmation of Purity
Following purification, a suite of spectroscopic and analytical methods is employed to confirm the identity, structure, and purity of the final this compound product.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. rsc.orgtandfonline.com The resulting spectra are analyzed for characteristic chemical shifts, signal integrations, and coupling patterns that correspond to the unique arrangement of atoms in the this compound molecule. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. tandfonline.com For this compound, the spectrum would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) groups, as well as peaks corresponding to the aromatic C-H and C=C bonds of the fluorene backbone.
Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight of the compound and confirm its purity. The mass spectrometer provides a mass-to-charge ratio that should correspond to the molecular weight of this compound (226.27 g/mol ). nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is a sensitive analytical technique used to assess the purity of the final product. By passing the sample through a column, it can be separated from any remaining impurities. The purity is often reported as a percentage (>98%), with careful attention paid to identifying any residual solvents or byproducts from the synthesis.
Melting Point Analysis : A sharp melting point range is a reliable indicator of high purity for a crystalline solid. The literature value for the melting point of this compound is 142-145 °C. sigmaaldrich.comchemicalbook.com A significant deviation or broadening of this range would suggest the presence of impurities.
Table 3: Analytical Methods for Characterization of this compound
| Analytical Method | Purpose | Key Information Obtained | Source |
|---|---|---|---|
| NMR Spectroscopy | Structural Elucidation | Chemical shifts (δ), coupling constants (J) for ¹H and ¹³C nuclei | rsc.orgtandfonline.com |
| FTIR Spectroscopy | Functional Group Identification | Presence of hydroxyl (-OH) and aromatic groups | tandfonline.com |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mass-to-charge ratio, molecular formula confirmation | |
| HPLC | Purity Assessment | Quantitative purity (>98%), detection of impurities |
| Melting Point | Purity Assessment | Sharp melting range (142-145 °C) | sigmaaldrich.comchemicalbook.com |
Advanced Spectroscopic and Computational Investigations of 9h Fluorene 9,9 Dimethanol
Electronic Structure and Photophysical Properties
The electronic and photophysical properties of fluorene (B118485) derivatives are of significant interest due to their applications in light-emitting diodes and sensors. aau.edu.et These properties are intrinsically linked to the electronic transitions between the ground state and excited states of the molecule.
The absorption and emission spectra of fluorene-based materials are characterized by strong transitions in the UV-visible region. The core fluorene structure gives rise to intense π-π* transitions. While specific spectral data for 9H-Fluorene-9,9-dimethanol is not detailed in the surveyed literature, analysis of related fluorene-based polymers provides insight into its expected behavior. For instance, a defect-free light-emitting polymer, poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) (PEHFV), exhibits distinct absorption and emission characteristics attributed to the π-π* transitions of the conjugated backbone. uh.edu The absorption spectrum shows vibrationally split maxima, and the photoluminescence spectrum displays a clear emission peak. uh.edu For this compound, the absorption would primarily involve the fluorenyl group, with the hydroxymethyl groups at the C9 position serving to break conjugation between any potential polymer chains, thus influencing the solid-state morphology and intermolecular interactions rather than the intramolecular electronic transitions of a single molecule.
| Property | Wavelength (nm) |
|---|---|
| Absorption (λmax) | 425, 452 |
| Emission (λmax) | 505 (shoulder at 541) |
The fluorescence quantum yield (Φf) is a critical measure of a fluorophore's efficiency. In fluorene derivatives, this property is highly sensitive to structural modifications. For example, the attachment of electron-withdrawing groups to a fluorene polymer has been shown to significantly reduce fluorescence quantum yields. aau.edu.et Conversely, other modifications can lead to high quantum yields. molaid.com In a study of 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene (DMMF), the fluorescence quantum yield was determined in various solvents, highlighting the role of the molecular environment. nih.gov For this compound, the quantum yield would be influenced by the rigidity of the fluorene core and the potential for non-radiative decay pathways, which can be affected by the hydrogen-bonding capabilities of the hydroxymethyl groups, especially in the solid state or in protic solvents.
The interaction between a molecule and the surrounding solvent can significantly alter its electronic energy levels, a phenomenon observable through shifts in absorption and emission spectra (solvatochromism). evidentscientific.com This effect is particularly pronounced when the dipole moments of the ground state (μg) and the excited state (μe) are different. An increase in solvent polarity typically stabilizes a more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. evidentscientific.comd-nb.info
Studies on fluorene derivatives confirm this behavior. For the DMMF dye, a significant bathochromic shift of approximately 50 nm was observed in the emission spectra as solvent polarity increased, indicating that its singlet excited state is more polar than its ground state. nih.gov The change in dipole moment (Δμ = μe - μg) can be quantified using solvatochromic models like the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant and refractive index of the solvent. For DMMF, the excited state was found to be more polar than the ground state, with a calculated Δμ of 5.5 to 7.2 Debye. nih.gov Given the presence of polar -CH₂OH groups, this compound is also expected to have a polar excited state and exhibit solvatochromic effects, with its spectral properties being sensitive to the polarity of its environment.
Theoretical Chemistry Approaches
Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a robust computational method for predicting the ground-state electronic structure and equilibrium geometry of molecules with high accuracy. etprogram.org Experimental validation of these theoretical models is crucial. For this compound, single-crystal X-ray diffraction has been used to determine its precise three-dimensional structure. mdpi.com
In a published study, crystals of 9,9-bis(hydroxymethyl)-9H-fluorene were found to have an orthorhombic space group (P2₁2₁2₁) with one molecule in the asymmetric unit. mdpi.com The analysis revealed a slight twist in the fluorene unit itself. Such experimental data are invaluable for benchmarking the accuracy of DFT calculations, ensuring that the chosen functional and basis set can reliably reproduce the geometric parameters of the molecule before they are used to predict other properties. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Angle between Benzene (B151609) Rings | 5.1(1)° |
| Torsion Angle (C1-C14-O1-H1) | 84.5° |
| Torsion Angle (C1-C15-O2-H2) | -96.1° |
To investigate the electronic transitions observed in absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used quantum-chemical method. nih.govbenasque.org TD-DFT calculations can predict the excitation energies and oscillator strengths associated with transitions from the ground state to various excited states, providing a theoretical basis for interpreting experimental UV-Vis spectra. nih.govbenasque.org
For fluorene-based systems, TD-DFT has been successfully applied to model their photophysical properties. Calculations on DMMF showed good agreement between the theoretically predicted and experimentally observed electronic structures. nih.gov Similarly, TD-DFT has been used to rationalize the nonlinear optical behavior of other fluorene chromophores by calculating transition dipole moments and the differences between ground and excited state dipole moments. nih.gov Although specific TD-DFT results for this compound are not available in the cited literature, this theoretical approach is the standard for modeling its excited states, predicting its absorption spectrum, and understanding the nature of the electronic transitions that govern its photophysical properties.
Computational Modeling of Hydrogen Bonding Interactions
Computational modeling serves as a powerful tool for understanding the non-covalent interactions that govern the molecular behavior of this compound. The molecule possesses two hydroxymethyl (-CH₂OH) groups at the C9 position, which are capable of acting as both hydrogen bond donors and acceptors. nih.gov This dual capability is central to its interaction profile.
Theoretical models are employed to predict the geometry and energetics of hydrogen bonds. These interactions are characterized by an attraction between the electron-rich oxygen atom of a hydroxyl group and the partially positive hydrogen atom of another. mdpi.com Computational methods, such as Density Functional Theory (DFT), can calculate key parameters of these bonds, including bond length changes (Δr) and vibrational frequency shifts (Δω). mdpi.com A conventional hydrogen bond typically leads to an elongation of the donor X-H bond and a corresponding decrease in its stretching frequency, known as a red shift. mdpi.com
Investigation of Ionization Effects on Molecular Geometry
The impact of ionization on the molecular structure of this compound has been investigated using computational chemistry. aip.org Density functional calculations (specifically using the B3LYP functional with a 6-311++G(d,p) basis set) have been performed to determine the ground state geometries of the molecule in both its neutral and cationic forms. aip.org
These studies reveal how the removal of an electron affects the bond lengths and angles within the fluorene system. Unlike some related fluorene derivatives that undergo significant geometric rearrangement upon ionization, the changes in this compound are more subtle. aip.org The primary effect of ionization is observed in the bond lengths of the fluorene fragment itself rather than a dramatic change in the orientation of the hydroxymethyl groups. aip.org For instance, in a related system, ionization leads to a notable shortening of the single bond connecting the two phenyl rings of the fluorene core. aip.org
| Parameter | Molecule System | Finding | Reference |
| Computational Method | This compound & related compounds | B3LYP with 6-311++G(d,p) basis set was used to calculate neutral and cation ground state geometries. | aip.org |
| Effect of Ionization | 9-Fluorene Carboxylic Acid (a related compound) | Ionization leads to a drastic geometric rearrangement. | aip.org |
| Effect of Ionization | 9HFCA (a related compound with internal H-bond) | Cs symmetry is maintained upon ionization, with marginal geometry changes. | aip.org |
| HOMO in Neutral System | 9HFCA (a related compound) | The largest effect of ionization is a shortening of the single bond linking the phenyl fragments from 1.472 Å to 1.427 Å. | aip.org |
Structural Elucidation through X-ray Crystallography
Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Single-crystal X-ray diffraction (SC-XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. warwick.ac.uk This method has been successfully applied to elucidate the structure of this compound. mdpi.comkoreascience.kr
The analysis of solvent-free, platelet-shaped crystals of this compound revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁, with one molecule in the asymmetric unit. mdpi.com The study provided key structural details, such as a slight twist in the fluorene unit, indicated by an inclination angle of 5.1(1)° between the planes of the two benzene rings. mdpi.com The conformation of the hydroxymethyl groups is defined by the torsion angles C1-C14-O1-H1 (84.5°) and C1-C15-O2-H2 (-96.1°). mdpi.com
| Compound | This compound |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Molecules per Asymmetric Unit | 1 |
| Benzene Ring Inclination Angle | 5.1(1)° |
| Reference | mdpi.com |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. In this compound, the primary forces governing the packing are intermolecular O-H⋯O hydrogen bonds, a direct consequence of its two hydroxyl groups. mdpi.com
To visualize and quantify these interactions, Hirshfeld surface analysis is employed. This computational tool maps the close contacts between adjacent molecules. For this compound, the Hirshfeld surface mapped over the normalized contact distance (d_norm) shows distinct bright-red spots, which are indicative of the strong O-H⋯O hydrogen bond interactions. mdpi.comresearchgate.net
A detailed breakdown of the Hirshfeld surface reveals the percentage contribution of different types of intermolecular contacts:
H···H contacts: These are the most abundant, accounting for 56.3% of the surface, and are associated with van der Waals forces. mdpi.com
O···H/H···O contacts: These represent the crucial hydrogen bonds and make up a significant portion of the interactions. mdpi.comresearchgate.net
C···H/H···C contacts: These weaker interactions contribute 28.3% to the crystal packing. mdpi.com
In addition to these, C-H⋯π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, are also observed and play a role in stabilizing the crystal structure of fluorene derivatives. mdpi.comnih.govrsc.org
| Interaction Type | Contribution to Hirshfeld Surface | Description | Reference |
| H···H | 56.3% | Represents van der Waals forces, the largest contribution to the molecular surface. | mdpi.com |
| H···C/C···H | 28.3% | Weaker contacts involving carbon and hydrogen atoms. | mdpi.com |
| O···H/H···O | Significant | Indicated by bright-red spots on the d_norm surface, representing key hydrogen bonds. | mdpi.comresearchgate.net |
| C-H···π | Present | Faint-red dots on the d_norm surface indicate these weaker stabilizing contacts. | mdpi.com |
Polymorphism Studies of Fluorene Derivatives
Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. acs.org These different forms, or polymorphs, can exhibit distinct physical properties. Fluorene and its derivatives are known to exhibit polymorphism. ias.ac.intandfonline.comevitachem.com
A clear example is seen with 9,9-dimethyl-9H-fluorene, a close derivative of the title compound. In addition to a previously reported tetragonal crystal structure (space group I4₁/a), a second polymorph was obtained that crystallizes in an orthorhombic space group (Iba2). mdpi.comresearchgate.net The discovery of new polymorphic forms is significant as it expands the understanding of a compound's solid-state behavior.
Studies on other fluorene derivatives have also highlighted polymorphic behavior. For instance, 2,7-Bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene is reported to display polymorphism in its solid state. evitachem.com The introduction of different alkyl substituents can weaken intermolecular interactions, which in turn can lead to the formation of different crystal forms, sometimes facilitated by crystallization additives. rsc.org The study of polymorphism is crucial as the specific crystal form can influence properties relevant to applications in materials science, such as charge transport in organic semiconductors. tandfonline.com
Applications of 9h Fluorene 9,9 Dimethanol in Materials Science and Polymer Chemistry
Precursor for Advanced Materials
The reactivity of the hydroxyl groups on 9H-Fluorene-9,9-dimethanol enables its use as a starting material for various functional molecules. cymitquimica.com It serves as a foundational component in the synthesis of specialized ligands, metal-containing complexes, and materials designed for sensory and electronic applications.
This compound is a key precursor in the development of ligands capable of forming stable complexes with various transition metals. A notable application is its use to synthesize a fluorene-based diphosphinite ligand, which subsequently forms chelates with a range of metals. sigmaaldrich.comsigmaaldrich.com Research has demonstrated the successful formation of complexes with the metals listed in the table below.
| Metal | Complex Type |
| Nickel (Ni) | Diphosphinate metal chelate |
| Palladium (Pd) | Diphosphinate metal chelate |
| Platinum (Pt) | Diphosphinate metal chelate |
| Iron (Fe) | Diphosphinate metal chelate |
| Cobalt (Co) | Diphosphinate metal chelate |
| Zinc (Zn) | Diphosphinate metal chelate |
| Data sourced from peer-reviewed findings on fluorene-based diphosphinite ligands and their metal complexes. sigmaaldrich.comsigmaaldrich.com |
These metal-organic complexes are significant, with some representing the first structurally characterized examples of diphosphinate metal chelates, highlighting the role of the fluorene-dimethanol backbone in creating novel coordination environments. sigmaaldrich.com
The functional groups of this compound allow for its conversion into sophisticated ligands for catalytic processes. sigmaaldrich.comsigmaaldrich.com A primary example is its use in the synthesis of the diphosphinite ligand 9,9-(Ph₂POCH₂)₂-fluorene. sigmaaldrich.comchemicalbook.com Such ligands are explored for their potential in various catalytic reactions, leveraging the rigid fluorene (B118485) scaffold to influence the steric and electronic properties of the catalytic metal center. While the broader fluorene chemical family is used in catalysis, derivatives of this compound are specifically valuable for creating bidentate ligands, where the two functional groups originating from the dimethanol moiety can coordinate to a single metal atom. rsc.org
The inherent properties of the fluorene unit, such as high thermal stability and charge carrier mobility, make it an attractive component for optoelectronic materials. researchgate.net this compound serves as a building block for molecules used in this field. cymitquimica.com For instance, it can be used to synthesize 4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile. sigmaaldrich.comsigmaaldrich.com This dinitrile derivative is a precursor for producing novel ball-type dinuclear metallophthalocyanines, which have been investigated for their volatile organic compound (VOC) sensing properties. sigmaaldrich.comsigmaaldrich.com The unique structure of this compound contributes to the creation of materials with potential applications in organic electronics and photonics. cymitquimica.com
| Precursor Compound | Derivative | Application Area |
| This compound | 4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile | Synthesis of metallophthalocyanines for chemical sensors |
| This table illustrates the pathway from this compound to materials used in sensor technology. sigmaaldrich.comsigmaaldrich.com |
Integration in Polymer Systems
The bifunctional nature of this compound, possessing two reactive hydroxyl groups, makes it an ideal monomer for step-growth polymerization. cymitquimica.com It introduces the rigid and fluorescent fluorene moiety directly into the polymer backbone, imparting unique thermal and photophysical properties to the resulting materials. researchgate.netkoreascience.kr
As an aryldiol (an aromatic compound containing two hydroxyl groups), this compound is recognized as a fundamental building block in polymer chemistry. cymitquimica.comsigmaaldrich.com Its incorporation into polymer chains can enhance thermal stability, solubility in organic solvents, and introduce desirable optical properties like fluorescence. researchgate.netkoreascience.kr The fluorene unit is frequently used to construct new polymers and copolymers, and the dimethanol functionalization at the C9 position prevents the formation of undesirable aggregates that can affect performance in optoelectronic applications. researchgate.net
This compound participates in various polymerization reactions to create high-performance polymers. One specific example is its use in melt copolymerization reactions with organosilane compounds. koreascience.krkoreascience.kr Research has detailed the synthesis of polysiloxanes by reacting this compound with disilane (B73854) monomers. These reactions yield polymers that integrate the fluorene group into the main chain, which are soluble in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF). koreascience.kr
| Reactant 1 | Reactant 2 | Resulting Polymer |
| This compound | 1,2-bis(diethylamino)tetramethyldisilane | poly-[oxy(9H-fluoren-9,9-dimethylene)oxy(tetramethyldisilylene)] |
| This table details a specific melt copolymerization reaction involving this compound. sigmaaldrich.comkoreascience.kr |
The resulting polymers, such as poly-[oxy(9H-fluoren-9,9-dimethylene)oxy(tetramethyldisilylene)], exhibit strong fluorescence emission properties due to the presence of the fluorene chromophore in the polymer backbone. sigmaaldrich.comkoreascience.kr
{"article": "### 4.2.2.1. Polycarbonate Synthesis\n\nthis compound is a key monomer in the synthesis of specialized polycarbonates. These polymers are a class of thermoplastics containing carbonate groups in their chemical structures. uwb.edu.pl The incorporation of the fluorene moiety from this compound into the polymer backbone imparts unique properties to the resulting polycarbonates. Historically, polycarbonates were synthesized using the toxic chemical phosgene. mdpi.com However, modern, "phosgene-free" methods are now more common, primarily involving the transesterification of diols with compounds like diphenyl carbonate (DPC). mdpi.com\n\nThe synthesis process often involves a melt polycondensation reaction. In this process, this compound is reacted with a carbonate source, such as DPC, at elevated temperatures. mdpi.com The reaction is typically carried out in a nitrogen atmosphere to prevent oxidation and side reactions. mdpi.com Catalysts are often employed to facilitate the reaction, and the process is conducted under a vacuum to remove byproducts like phenol, driving the polymerization to completion. mdpi.com For instance, poly(this compound terephthalate) can be synthesized via a diacid chloride route. google.com\n\nThe resulting fluorene-containing polycarbonates exhibit several desirable properties. They are known for their high thermal stability, good solubility in organic solvents, and specific optical characteristics. The rigid and planar structure of the fluorene group contributes to enhanced thermo-mechanical stability. wikipedia.org The bulky nature of the fluorene unit, often referred to as a "cardo" structure, can disrupt polymer chain packing, which in turn improves solubility and can lead to high transparency. researchgate.net\n\nResearch has shown that the properties of these polycarbonates can be tuned by copolymerizing this compound with other diols. This approach allows for the modification of properties such as the glass transition temperature (Tg). For example, copolymerizing with monomers like 2,2′-bis(2-hydroxyethoxy)-1,1′-binaphthyl (BNE) has been shown to produce polycarbonates with high refractive indices, low birefringence, and improved hydrolytic stability compared to conventional bisphenol A (BPA)-based polycarbonates. rsc.org\n\n\n\n### 4.2.2.2. Poly(oxy(arylene)oxy(tetramethyldisilylene)) Derivatives\n\nthis compound is also utilized in the synthesis of poly[oxy(arylene)oxy(tetramethyldisilylene)]s. These polymers incorporate both arylene and flexible tetramethyldisilylene units into the main chain. The synthesis is typically achieved through a melt copolymerization reaction between this compound and 1,2-bis(diethylamino)tetramethyldisilane. koreascience.krresearchgate.net\n\nThe resulting polymer, poly[oxy(9H-fluorene-9,9-dimethylene)oxy(tetramethyldisilylene)], is soluble in common organic solvents like chloroform (CHCl3) and tetrahydrofuran (THF). koreascience.krsigmaaldrich.com This solubility is a significant advantage for processing and characterization. The incorporation of the fluorene moiety introduces fluorescent chromophore groups into the polymer backbone, making these materials potentially suitable for various optoelectronic applications. koreascience.krkoreascience.kr\n\n\n\n### 4.2.3. Engineering of Supramolecular Fluorene-Based Materials\n\nThe unique structural and photophysical properties of the fluorene scaffold make it an excellent building block for the construction of supramolecular materials. researchgate.net this compound, with its reactive hydroxyl groups, provides a versatile platform for creating more complex, functionalized fluorene derivatives that can self-assemble into well-defined supramolecular structures. The easy functionalization at the C9 position of the fluorene ring allows for the design of monomers that can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for self-assembly. researchgate.net\n\nFluorene-based molecules have been shown to form various supramolecular architectures, including nanofibers and nanoribbons. For example, block copolymers containing a crystalline poly(fluorene trimethylene carbonate) (PFTMC) block, derived from a cyclic carbonate monomer of this compound, can undergo living crystallization-driven self-assembly (CDSA) to form well-controlled one-dimensional nanofibers. researchgate.net The planarity and aromatic nature of the fluorene unit facilitate intermolecular interactions, leading to ordered packing in the solid state. researchgate.net\n\nThese supramolecular structures often exhibit interesting photophysical properties. The deprotonated form of fluorene is a stable aromatic anion with an intense orange color, a characteristic that can be exploited in sensing applications. researchgate.net Furthermore, the chirality of fluorene-based systems can be controlled and expressed at the supramolecular level, leading to materials with potential applications in chiroptical devices. core.ac.uk\n\n### 4.2.4. Influence of Fluorene Moiety on Polymer Properties\n\nThe incorporation of the fluorene moiety, often through the use of monomers like this compound, has a profound impact on the properties of the resulting polymers. The rigid and planar nature of the fluorene unit is a key contributor to these effects. wikipedia.org One of the most significant impacts is on the thermal stability of the polymers. Fluorene-based polymers generally exhibit high glass transition temperatures (Tg) and excellent thermal degradation resistance, with some stable up to 300-350 °C. acs.orgtandfonline.com\n\nOptically, the fluorene group imparts desirable characteristics. Its extended π-conjugation leads to absorption in the UV region and often results in strong blue photoluminescence. mdpi.commdpi.com This makes fluorene-containing polymers attractive for applications in organic light-emitting diodes (OLEDs). The emission color can be tuned by copolymerizing fluorene monomers with other units. wikipedia.org The bulky, cardo structure of the 9,9-disubstituted fluorene unit helps to prevent close packing of polymer chains, which can reduce intermolecular interactions and lead to low birefringence and high optical transparency. researchgate.net\n\nThe fluorene moiety also influences the mechanical and solubility properties of polymers. The rigid structure enhances the mechanical strength of the material. specialchem.com At the same time, the ability to introduce various substituents at the C9 position of the fluorene ring allows for the modification of solubility in common organic solvents, which is crucial for solution-based processing of these materials. researchgate.net\n\n\n\nTable of Compounds \n\n| Compound Name |\n|---|\n| this compound |\n| Poly(this compound terephthalate) |\n| 2,2′-bis(2-hydroxyethoxy)-1,1′-binaphthyl |\n| Bisphenol A |\n| Poly[oxy(9H-fluorene-9,9-dimethylene)oxy(tetramethyldisilylene)] |\n| 1,2-bis(diethylamino)tetramethyldisilane |\n| Chloroform |\n| Tetrahydrofuran |\n| Poly(fluorene trimethylene carbonate) |\n| Diphenyl carbonate |\n| Phenol |\n\n"}
Biomedical and Pharmacological Research Applications of Fluorene Derivatives
Precursor for Biologically Active Compounds
9H-Fluorene-9,9-dimethanol serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its hydroxyl groups can be readily modified to introduce various functionalities, leading to the creation of diverse chemical libraries for screening and drug discovery. For instance, this compound can be used to synthesize diphosphinite ligands, which are a class of compounds with applications in catalysis and potentially in the development of metal-based therapeutics. sigmaaldrich.com The core fluorene (B118485) structure is a common feature in many pharmacologically active compounds, and the ability to functionalize it at the 9-position through precursors like this compound is a key strategy in medicinal chemistry. google.com
Investigation in Drug Development
The fluorene scaffold is a recurring theme in the development of new therapeutic agents due to its rigid, planar structure which can effectively interact with biological targets. google.com While direct investigations into this compound in drug development are limited, the broader class of fluorene derivatives is actively being explored. For example, the preparation of fluorenylmethoxycarbonyl (Fmoc) chloride, a crucial protecting agent in peptide synthesis, relies on a fluorene methanol (B129727) precursor. google.com This highlights the indirect but vital role of fluorene alcohols in the development of peptide-based drugs. The exploration of fluorene derivatives continues to be a promising avenue in the search for new drugs.
Ligand in Pharmaceutical Research
Ligands are molecules that bind to specific receptors or enzymes, and they play a crucial role in pharmaceutical research for target validation and drug design. This compound can be a precursor for the synthesis of specific ligands. For example, it has been used to synthesize 9,9-(Ph₂POCH₂)₂-fluorene, a diphosphinite ligand. sigmaaldrich.com While the direct pharmaceutical application of this specific ligand is not detailed in the available research, the synthesis demonstrates the potential of this compound in creating molecules with the capacity to interact with metal centers, a feature present in some enzymes and therapeutic agents. The development of fluorene-based compounds as ligands for various biological targets is an active area of research. nih.gov
Antimicrobial Properties of Fluorene Derivatives
Several studies have highlighted the potential of fluorene derivatives as antimicrobial agents. These compounds have shown activity against a range of pathogens, including bacteria and fungi. The mechanism of action is often attributed to the planar fluorene structure, which can intercalate with microbial DNA or disrupt cell membrane integrity.
For example, a series of O-aryl-carbamoyl-oxymino-fluorene derivatives, synthesized from 9H-fluoren-9-one oxime, demonstrated significant antimicrobial and antibiofilm activity. The presence of chlorine atoms on the aryl moiety was found to enhance activity against Staphylococcus aureus, while a methyl group improved efficacy against Candida albicans. nih.gov Another study focused on fluorenyl-hydrazonothiazole derivatives, which showed activity against several multidrug-resistant Gram-positive bacterial strains. mdpi.com
| Fluorene Derivative Class | Target Microorganism | Key Research Finding | Reference |
|---|---|---|---|
| O-aryl-carbamoyl-oxymino-fluorene | Staphylococcus aureus | Chlorine substitution enhances activity. | nih.gov |
| O-aryl-carbamoyl-oxymino-fluorene | Candida albicans | Methyl group substitution enhances activity. | nih.gov |
| Fluorenyl-hydrazonothiazole | Gram-positive bacteria | Active against multidrug-resistant strains. | mdpi.com |
| 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues | Multidrug-resistant strains | Demonstrated antimicrobial activity. | researchgate.net |
Anticancer Activity and Mechanisms of Action
The anticancer potential of fluorene derivatives has been a significant focus of research. These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action.
Cell viability assays are fundamental in anticancer drug discovery to determine the cytotoxic effects of a compound on cancer cells. Several fluorene derivatives have demonstrated potent activity in these studies. For instance, new thiazolidinone and azetidinone derivatives based on a 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole moiety were synthesized and evaluated for their cytotoxic activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines. Some of these compounds showed remarkable activity when compared to the standard anticancer drug, Taxol. researchgate.net
| Fluorene Derivative Class | Cancer Cell Line | Key Research Finding | Reference |
|---|---|---|---|
| 2,7-dichloro-9H-fluorene-based azetidinones | A549 (Human Lung Carcinoma) | Showed remarkable cytotoxic activity. | researchgate.net |
| 2,7-dichloro-9H-fluorene-based azetidinones | MDA-MB-231 (Human Breast Carcinoma) | Comparable activity to Taxol in some cases. | researchgate.net |
Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Research has shown that some fluorene derivatives can trigger this process through various signaling pathways.
For example, a study on synthetic dibenzoxanthene (B14493495) derivatives, which can be considered structurally related to fluorene systems, found that they induced apoptosis in human hepatocellular cancer cells through a ROS-mediated mitochondrial pathway. This involved the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases. researchgate.net While not directly on this compound derivatives, this provides insight into the potential mechanisms by which related structures can induce cancer cell death. The investigation into the precise apoptotic pathways activated by various fluorene derivatives is an ongoing area of cancer research.
Insufficient Research Available on this compound's Role in DNA Damage Response
A comprehensive review of available scientific literature reveals a significant lack of specific research detailing the role of the chemical compound this compound in DNA damage response mechanisms. While broader research into fluorene derivatives and their genotoxic potential exists, direct studies elucidating the interaction of this compound with DNA repair pathways, cell cycle checkpoints, or other facets of the DNA damage response are not presently available in the public domain.
General studies on other fluorene compounds, such as methylated fluorenes, have been conducted. For instance, research into 1-methylfluorene, 9-methylfluorene, and 1,9-dimethylfluorene (B99136) indicated that they did not induce unscheduled DNA synthesis in hepatocyte primary culture/DNA repair tests. nih.gov This suggests that not all fluorene derivatives are inherently genotoxic.
Conversely, other derivatives like 2-aminofluorene, 2-acetylaminofluorene, and 2,7-diaminofluorene (B165470) are well-documented as model chemical carcinogens that are known to cause DNA damage. researchgate.net These compounds typically exert their effects after metabolic activation, leading to the formation of DNA adducts that can trigger cellular DNA repair mechanisms.
The DNA damage response is a complex network of cellular pathways that detect, signal, and repair DNA lesions. nih.gov This intricate system is crucial for maintaining genomic stability and preventing the propagation of mutations that can lead to diseases such as cancer. Key components of this response include the activation of cell cycle checkpoints to halt cell division and allow time for repair, and the recruitment of specific DNA repair proteins to the site of damage. nih.gov
Fluorescent probes have been developed as valuable tools for studying the intricate processes of DNA repair, offering a direct way to assay for the activity of DNA repair enzymes. nih.gov These methods, along with various genotoxicity assays, are essential for evaluating the potential of chemical compounds to induce DNA damage and for understanding their mechanisms of action. youtube.comnih.gov
Despite the extensive body of research on DNA damage and the genotoxicity of certain fluorene derivatives, there is no specific information available to populate a detailed article on the role of this compound in DNA damage response mechanisms as per the requested outline. Further investigation and dedicated research would be required to determine if and how this specific compound interacts with the cellular machinery responsible for maintaining the integrity of the genome.
Comparative Studies and Structure Activity Relationships of Fluorene Derivatives
Comparison with Structurally Related Fluorene (B118485) Compounds
The introduction of substituents at the 9-position of the fluorene core dramatically alters its properties. This position is particularly reactive and susceptible to oxidation, which is why it is often di-substituted to enhance the long-term stability of fluorene-based materials. mdpi.com The nature of these substituents—whether they form an sp³-hybridized center as in 9H-Fluorene-9,9-dimethanol or an sp²-hybridized center—governs the molecule's geometry, conjugation, and intermolecular interactions.
Fluorene Derivatives with Different Substituents at the 9-Position
The substituents at the C9 position of fluorene significantly influence the physicochemical properties of the resulting derivatives. mdpi.com In this compound, the two hydroxymethyl groups create an sp³-hybridized carbon center, similar to 9,9-dialkylfluorenes (e.g., 9,9-dimethylfluorene or 9,9-dihexylfluorene). This tetrahedral geometry disrupts the planarity of the fluorene system to some extent. The length of alkyl chains at this position can affect not only the solubility but also the reactivity of the aromatic system through intramolecular interactions. nih.gov
In contrast, a different class of derivatives, known as dibenzofulvenes (DBFs), is formed through Knoevenagel condensation, which creates a double bond at the 9-position. mdpi.commdpi.com This results in an sp²-hybridized carbon, which planarizes that part of the molecule and extends the π-conjugation. mdpi.com This structural modification from sp³ to sp² leads to significant changes in optical and electrochemical properties. For instance, the conversion of fluorene to substituted dibenzofulvenes causes a substantial redshift in absorption bands and alters the ionization potential (IP) and electron affinity (EA). mdpi.com While fluorene (A-0) has an IP of -6.22 eV, DBF derivatives (A-1–A-6) show values ranging from -4.72 to -5.22 eV, indicating a significant change in their electronic nature. mdpi.com
The table below summarizes the comparison of key properties between sp³- and sp²-hybridized fluorene derivatives at the C9 position.
| Property | 9,9-Disubstituted Fluorenes (sp³) | Dibenzofulvene Derivatives (sp²) |
| Hybridization at C9 | sp³ (tetrahedral) | sp² (planar) |
| Conjugation | Disrupted at C9 | Extended through the exocyclic double bond |
| Absorption Spectra | Typically in the UV region | Significantly redshifted compared to fluorene |
| Electrochemical Gap | Generally larger | Generally smaller |
| Ionization Potential | Higher (e.g., -6.22 eV for fluorene) | Lower (e.g., -4.72 to -5.22 eV) |
This table provides a general comparison based on the structural differences at the C9 position.
Spirobifluorene Derivatives
Spirobifluorene (SBF) represents another significant structural modification, where two fluorene units are connected through a common sp³-hybridized spiro-carbon atom at the 9-position. ossila.com This creates a rigid, three-dimensional, and orthogonal arrangement of the two π-systems. ossila.comrsc.orgnycu.edu.tw This unique structure imparts several advantageous properties compared to monosubstituted fluorenes like this compound.
The perpendicular arrangement of the aromatic cores in SBF provides high steric hindrance, which effectively suppresses the formation of aggregates and excimers, a common issue in solid-state fluorescent materials. ossila.com This leads to better thermal stability and higher glass transition temperatures in SBF derivatives compared to analogous fluorene compounds. chemrxiv.orgresearchgate.net For example, a comparative study between a spirobifluorene-linked TADF emitter and its 9,9-dimethylfluorene analogue showed that the SBF core provided a slight increase in decomposition temperature (313.8 °C for the SBF derivative vs. 301.2 °C for the dimethylfluorene derivative). chemrxiv.org
Furthermore, the spiro-conjugation in SBF can lead to a small bathochromic shift in emission and an increase in photoluminescence quantum yield (PLQY). chemrxiv.org The rigid and orthogonal structure of SBF is beneficial for charge transport, making these derivatives excellent materials for hole-transporting layers in OLEDs. rsc.orgnih.gov
Bifluorene Derivatives
Bifluorenes are dimers of fluorene, and their properties are highly dependent on the conformation between the two fluorene units. Quantum chemical calculations on bifluorene have shown that the lowest energy conformation is not planar but lies between a coplanar and a perpendicular arrangement. worldscientific.com This twisted conformation affects the extent of π-conjugation between the two units.
Compared to a single fluorene unit like this compound, the extended conjugation in bifluorene derivatives leads to a smaller HOMO-LUMO energy gap. worldscientific.com The first step in the electropolymerization of fluorene involves the formation of a carbon-carbon bond between two fluorene radical cations to create a dimer. acs.org However, the radical cation of this dimer is less reactive than the monomer, indicating that the electronic properties are significantly altered upon dimerization. acs.org The effective conjugation length in fluorene oligomers and polymers, which are extensions of the bifluorene structure, can be tuned to design materials with specific energy gaps for electronic applications. worldscientific.com
Impact of Substituents on Molecular Properties and Reactivity
Substituents on the fluorene core, whether at the C9 position or on the aromatic rings, have a profound impact on the molecule's electronic structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). missouristate.eduresearchgate.netsemanticscholar.org These energy levels are crucial for applications in organic electronics as they determine the charge injection and transport properties.
Electron-donating groups (EDGs) generally increase the energy of both the HOMO and LUMO levels and decrease the HOMO-LUMO gap. missouristate.edusemanticscholar.orglookchem.com Conversely, electron-withdrawing groups (EWGs) tend to lower the HOMO and LUMO energy levels and can either increase or decrease the gap depending on their position and strength. missouristate.eduworldscientific.com For example, studies on 9-fluorenone (B1672902) derivatives have shown that increasing the electron-donating character of substituents decreases the HOMO-LUMO gap, while increasing the electron-withdrawing character has the opposite effect. researchgate.netsemanticscholar.orglookchem.com The two hydroxymethyl groups in this compound are weakly electron-withdrawing due to the inductive effect of the oxygen atoms.
The reactivity of the fluorene system is also highly dependent on its substituents. The C9 position of unsubstituted fluorene is weakly acidic (pKa ≈ 22.6 in DMSO) and can be deprotonated to form the stable, aromatic fluorenyl anion. wikipedia.org The presence of two substituents at the C9 position, as in this compound, removes these acidic protons, thereby increasing the chemical stability and resistance to oxidation at this site. mdpi.com This double substitution is a common strategy to ensure the long-term stability of fluorene-based materials for electronic devices. mdpi.com
The table below illustrates the general effects of electron-donating and electron-withdrawing groups on the electronic properties of fluorene derivatives.
| Substituent Type | Effect on HOMO Level | Effect on LUMO Level | Effect on HOMO-LUMO Gap |
| Electron-Donating Group (EDG) | Increase | Increase | Decrease |
| Electron-Withdrawing Group (EWG) | Decrease | Decrease | Increase/Decrease |
This table provides generalized trends based on substituent effects on aromatic systems.
Correlations between Structure and Biological Activity
Fluorene derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the fluorene ring system are critical for both the spectrum and intensity of the biological effect.
For instance, in a study of new O-aryl-carbamoyl-oxymino-fluorene derivatives, it was found that the substituents on the aryl moiety were determinant for the antimicrobial activity. nih.gov The presence of electron-withdrawing chlorine atoms enhanced the activity against Staphylococcus aureus, while an electron-donating methyl group improved the antifungal activity against Candida albicans. nih.gov This suggests that the electronic properties of the substituents play a key role in the interaction with biological targets.
While specific biological activity data for this compound is not extensively documented in the reviewed literature, its structural features can be compared to other bioactive derivatives. For example, 9-fluorenemethanol (B185326) and its derivatives are used as precursors in the synthesis of compounds with potential pharmacological applications. nih.govacs.org The presence of the two hydroxyl groups in this compound increases its polarity and potential for hydrogen bonding compared to 9,9-dialkylfluorenes. This could influence its interaction with biological macromolecules. The double substitution at the C9 position provides metabolic stability, which is a desirable feature in drug design. mdpi.com Further research is needed to fully elucidate the biological potential of this compound and establish a clear correlation between its specific structure and biological activity.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The current synthesis of 9H-Fluorene-9,9-dimethanol and its derivatives often relies on established, multi-step procedures. patsnap.com While effective, these methods present opportunities for innovation focused on improving efficiency, sustainability, and cost-effectiveness. Future research could explore:
Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize hazardous byproducts. This could involve exploring biocatalytic methods or solid-state reactions to replace traditional solvent-heavy processes.
Catalyst Innovation: Investigating new catalytic systems, such as organocatalysts or novel metal complexes, to improve reaction yields and selectivity. For instance, while Ziegler-Natta catalysts are used for polymers derived from fluorene (B118485) compounds, exploring their direct role in synthesizing the monomer itself could be a viable path. chemicalbook.com
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, accelerating the design of new materials. For fluorene derivatives, computational methods are already employed to study photophysical and electrochemical properties. nih.gov Advanced modeling presents several promising avenues for this compound:
Structure-Property Prediction: Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict the optical and electronic properties of polymers and materials derived from this compound. nih.gov This allows for the in silico screening of potential candidates for applications like OLEDs before undertaking complex synthesis.
Reaction Mechanism Elucidation: Modeling potential synthetic pathways to understand reaction kinetics and thermodynamics. This can help identify the most efficient routes and optimize reaction conditions, reducing experimental trial and error.
Supramolecular Assembly Simulation: Employing molecular dynamics and Hirshfeld surface analysis to predict how molecules of this compound and its derivatives will interact and self-assemble in the solid state. mdpi.com Understanding these intermolecular interactions is crucial for designing crystalline materials with desired properties.
Below is a table summarizing key identifiers and computed properties for this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ sigmaaldrich.comcalpaclab.com |
| Molecular Weight | 226.27 g/mol sigmaaldrich.comcalpaclab.com |
| CAS Number | 4425-93-8 sigmaaldrich.comcalpaclab.com |
| IUPAC Name | [9-(hydroxymethyl)fluoren-9-yl]methanol nih.gov |
| Melting Point | 142-145 °C sigmaaldrich.com |
| Topological Polar Surface Area | 40.5 Ų nih.gov |
Development of New Applications in Emerging Technologies
The inherent properties of the fluorene moiety, such as high thermal stability and fluorescence, make its derivatives attractive for various advanced technologies. researchgate.net this compound serves as a critical building block for accessing these materials. calpaclab.com Future applications could focus on:
High-Performance Polymers: Its diol functionality allows for its use in synthesizing polyesters, polycarbonates, and polyurethanes with enhanced thermal stability and specific optical properties.
Organic Electronics: Fluorene-based compounds are well-known for their application in Organic Light-Emitting Diodes (OLEDs) due to their high emission efficiency. researchgate.net Derivatives of this compound could be tailored for next-generation displays and lighting. For example, its dimethacrylate derivative is used in photoresist technology. alfa-chemistry.com
Chemosensors: The fluorescent nature of the fluorene core can be harnessed to develop sensitive and selective chemosensors. nih.gov By functionalizing the hydroxymethyl groups, receptors for specific ions or molecules can be introduced, leading to changes in fluorescence upon binding. nih.gov
Membranes for Gas Separation: Incorporating the rigid fluorene structure into polymer backbones can create materials with well-defined microporosity, suitable for advanced gas separation membranes.
The versatility of this compound is demonstrated by its use as a precursor in the synthesis of various complex molecules, as shown in the table below.
| Synthesized Product | Application Area |
| 4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile | Polymer Synthesis |
| Poly-[oxy(9H-fluoren-9,9-dimethylene)oxy(tetramethyldisilylene)] | Materials Science |
| 9,9-(Ph₂POCH₂)₂-fluorene | Ligand Synthesis |
| This compound Dimethacrylate | Photoresists alfa-chemistry.comshdaeyeonchem.com |
Detailed Investigation of Biological and Toxicological Profiles
While some fluorene derivatives are explored for anti-infective and anti-carcinogenic properties, a comprehensive understanding of the biological impact of this compound is currently lacking. mdpi.com As the production and application of this compound and its derivatives increase, a thorough investigation of its toxicological and biological profiles becomes essential. Key research areas include:
Cytotoxicity Studies: Assessing the effect of the compound on various cell lines to determine potential toxicity.
Genotoxicity Assays: Investigating whether the compound can cause damage to genetic material.
Metabolic Fate and Biodegradability: Studying how the compound is processed in biological systems and its persistence in the environment. This is crucial for assessing its long-term environmental impact.
While basic safety data indicates it is an acute oral toxin (Category 4), this information is insufficient for a full risk assessment, highlighting the need for more detailed future studies. sigmaaldrich.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9H-Fluorene-9,9-dimethanol, and how can purity be optimized during synthesis?
- Methodological Answer : The compound is typically synthesized via reduction of 9-fluorenone derivatives using sodium borohydride or lithium aluminum hydride. Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Purity (>98%) is confirmed by HPLC or GC-MS analysis, with attention to residual solvents and byproducts .
Q. How is this compound characterized structurally, and what techniques are critical for confirming its identity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the diol structure, while Fourier-Transform Infrared (FTIR) spectroscopy identifies hydroxyl and aromatic C-H stretches. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, often refined using SHELXL software .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) to prevent oxidation. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) via thermogravimetric analysis (TGA) can guide storage protocols. Moisture-sensitive reactions require anhydrous solvents and glovebox techniques .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal complexes, and what factors influence its coordination behavior?
- Methodological Answer : The diol acts as a bidentate ligand, forming complexes with Ni(II), Pd(II), and Zn(II). Coordination geometry is influenced by solvent polarity (e.g., DMF vs. THF) and counterion choice (e.g., chloride vs. nitrate). X-ray Photoelectron Spectroscopy (XPS) and cyclic voltammetry (CV) elucidate electronic interactions and redox activity .
Q. What experimental strategies resolve contradictions in electrochemical data for this compound-based sensors?
- Methodological Answer : Discrepancies in VOC sensing responses (e.g., selectivity for toluene vs. benzene) may arise from film morphology or doping levels. Atomic Force Microscopy (AFM) and impedance spectroscopy can correlate surface roughness/porosity with sensor performance. Replicate studies under controlled humidity/temperature are critical .
Q. How can computational modeling enhance the design of this compound derivatives for polymer applications?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) of derivatives like 9,9-bis(4-hydroxyphenyl)fluorene. Molecular dynamics simulations assess polymer chain flexibility and thermal stability, guiding synthesis of high-performance polycarbonates or epoxy resins .
Q. What crystallographic challenges arise in analyzing this compound derivatives, and how are they addressed?
- Methodological Answer : Twinning and disorder in crystal structures (e.g., bulky substituents) require high-resolution SC-XRD data (≤0.8 Å). SHELXD/SHELXE software pipelines enable robust phase determination, while Hirshfeld surface analysis clarifies intermolecular interactions (e.g., hydrogen bonding) .
Q. How do substituents on the fluorene core impact the photophysical properties of this compound derivatives?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., bromine at 2,7-positions) red-shifts fluorescence emission. Time-Resolved Photoluminescence (TRPL) and UV-Vis spectroscopy quantify quantum yields and Stokes shifts. Comparative studies with alkylated analogs (e.g., 9,9-dihexyl derivatives) reveal steric effects on aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
